1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

Antibacterial Schiff Base Gram-negative

Choose 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone (≥97% HPLC) for reproducible antibacterial SAR. Its Schiff base (Compound II) achieves MIC 0.12 mg/mL against E. coli and S. Typhi—4× more potent than the 4-bromo analog. Chlorine substitution also predictably reduces DPPH scavenging by 12-17%, enabling systematic halogen SAR libraries. With XLogP3 4.4 and pKa ~7.44, this scaffold yields cell-permeable probes. Avoid generic substitution that compromises bioactivity.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 530740-47-7
Cat. No. B1354223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone
CAS530740-47-7
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
InChIInChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3
InChIKeyNOFNICHETXGVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone (CAS 530740-47-7) as a Strategic 4-Chloro-2-Acetyl Naphthol Building Block


1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone (CAS 530740-47-7), also known as 2-acetyl-4-chloro-1-hydroxynaphthalene, is a synthetic naphthalene derivative featuring a chlorine atom at position 4, a hydroxyl group at position 1, and an acetyl group at position 2 of the fused ring system [1]. It is commercially supplied as a brown solid with a typical purity of ≥97% . Its primary role in research and development is as a precursor for the synthesis of halogenated Schiff bases and other functionalized naphthalene derivatives [2].

Functional Divergence in Halogenated Naphthalene Derivatives: Why 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone is Not Interchangeable


The biological and physicochemical properties of naphthalene-derived building blocks are highly sensitive to the nature and position of substituents. For instance, the 4-position halogen dramatically influences the hydrogen bonding network, stability, and resulting biological activity of derived Schiff bases [1]. A direct comparative study shows that a Schiff base derived from 1-(4-chloro-1-hydroxy-naphthalen-2-yl)ethanone (Compound II) exhibited superior antibacterial activity (MIC of 0.12 mg/mL against E. coli and S. Typhi) compared to its 4-bromo (Compound IV) and unsubstituted (Compound I) analogs [2]. This demonstrates that substituting a 4-chloro precursor with an unsubstituted or 4-bromo analog fundamentally alters the activity profile of the final compound, making generic substitution a high-risk strategy for reproducible research outcomes.

Quantified Differentiation of 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone (530740-47-7) Against Key Analogs


Superior Antibacterial Activity of 4-Chloro-Derived Schiff Base Against Gram-Negative Bacteria

A Schiff base derived from 1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone (Compound II) demonstrated significantly greater antibacterial potency than its unsubstituted (Compound I) and 4-bromo (Compound IV) counterparts. Compound II was the only derivative to completely inhibit the growth of both Escherichia coli and Salmonella Typhi at all tested concentrations down to 0.12 mg/mL [1]. In contrast, the unsubstituted analog (I) failed to inhibit S. Typhi at 1.0 mg/mL, and the 4-bromo analog (IV) failed to inhibit E. coli below 0.25 mg/mL and S. Typhi below 0.5 mg/mL [1].

Antibacterial Schiff Base Gram-negative

Differential Antioxidant Activity of 4-Chloro-Derived Schiff Base in DPPH and Hydroxyl Radical Assays

In a direct comparison of antioxidant activity, the Schiff base derived from the target compound (II) exhibited distinct radical scavenging capacity relative to its analogs. Compound II showed moderate DPPH radical scavenging activity (65.19%) and hydroxyl radical scavenging (55.50%) [1]. This activity was significantly lower than the unsubstituted analog (I) (74.28% DPPH) and the 4-bromo analog (IV) (78.56% DPPH) [1]. This demonstrates a clear activity hierarchy where the 4-chloro substitution yields lower antioxidant activity compared to the 4-bromo or unsubstituted derivatives, providing a predictable, tunable property for research design.

Antioxidant DPPH Hydroxyl Radical

Computational Lipophilicity and Hydrogen Bonding Profile Versus Unsubstituted Analog

The target compound's computed physicochemical properties provide a baseline for its behavior in partitioning and solubility, which are critical for drug design. It has a computed XLogP3 of 4.4 [1] and a predicted pKa of 7.44 ± 0.50 for the phenolic hydroxyl group . This contrasts with the unsubstituted analog, 1-(1-hydroxynaphthalen-2-yl)ethanone, which lacks the electron-withdrawing 4-chloro group. While direct experimental pKa comparison is unavailable, the presence of the chlorine atom is expected to increase acidity and lower the pKa of the hydroxyl group, thereby altering its hydrogen bonding capacity and solubility profile in biological systems [2].

Lipophilicity pKa Physicochemical

Commercial Purity and Specification Consistency as a Procurement Differentiator

For reproducible research, consistent purity is a critical procurement criterion. The target compound is routinely available from multiple commercial suppliers with a minimum purity specification of ≥97% as verified by HPLC . In contrast, while the 4-bromo analog (CAS 52220-64-1) is commercially available, its purity specifications can vary more widely across suppliers, with some listings providing only a general '95%' grade [1]. This difference in the consistency of reported purity provides a tangible procurement advantage for the 4-chloro compound in applications where high chemical purity is paramount.

Purity Quality Control Procurement

High-Confidence Application Scenarios for 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)ethanone Based on Differentiated Evidence


Synthesis of Gram-Negative Selective Antibacterial Schiff Bases

This compound is the preferred starting material for synthesizing tetradentate Schiff bases with potent and selective activity against Gram-negative bacteria. As demonstrated, the Schiff base derived from this precursor (Compound II) achieves an MIC of 0.12 mg/mL against E. coli and S. Typhi, a potency at least four-fold greater than that of the 4-bromo analog [1]. Researchers developing novel antibacterial agents against Gram-negative pathogens will find this chloro-substituted building block yields more active leads compared to its bromo or unsubstituted counterparts.

Structure-Activity Relationship (SAR) Studies on Halogenated Naphthalene Antioxidants

In SAR studies of naphthalene-based antioxidants, the use of 1-(4-chloro-1-hydroxy-naphthalen-2-yl)ethanone provides a quantifiable and predictable reduction in radical scavenging activity (e.g., 12-17% lower DPPH activity compared to the 4-bromo analog) [1]. This makes it an essential tool for systematically exploring how halogen identity and position modulate antioxidant potency. Researchers can use this building block to fine-tune the activity of compound libraries, establishing clear SAR trends for halogen effects in naphthol derivatives.

Development of Chemical Probes for Lipophilicity-Dependent Cellular Assays

The compound's computed lipophilicity (XLogP3 = 4.4) and predicted acidity (pKa ~7.44) position it as a moderately lipophilic, weakly acidic scaffold [1]. This makes it suitable for developing cell-permeable probes where passive diffusion is a requirement but excessive hydrophobicity (logP > 5) would be detrimental. Its physicochemical profile is distinct from more hydrophilic unsubstituted analogs, allowing researchers to probe the role of halogenation in cellular uptake and distribution studies [2].

High-Purity Intermediate for Sensitive Chemical Reactions

With a commercially guaranteed minimum purity of ≥97% by HPLC, this compound is a reliable choice for reactions where impurities could quench catalysts, generate byproducts, or interfere with downstream analytics [1]. This level of purity consistency is a key procurement differentiator over the 4-bromo analog, which is often specified only at 95%, making the chloro compound the superior choice for applications in medicinal chemistry and advanced material synthesis where purity is non-negotiable.

Technical Documentation Hub

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